Cas no 19437-01-5 (4-Tert-butyl-1-phenylcyclohexanol)

4-Tert-butyl-1-phenylcyclohexanol is a substituted cyclohexanol derivative featuring both tert-butyl and phenyl functional groups. This compound is of interest in organic synthesis due to its sterically hindered structure, which can influence reactivity and selectivity in chemical transformations. The tert-butyl group enhances steric stability, while the phenyl moiety offers potential for further functionalization. It may serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty materials. The cyclohexanol backbone provides a rigid framework, making it useful for studying conformational effects in stereochemistry. Its solubility in common organic solvents facilitates handling in laboratory applications.
4-Tert-butyl-1-phenylcyclohexanol structure
19437-01-5 structure
Product name:4-Tert-butyl-1-phenylcyclohexanol
CAS No:19437-01-5
MF:C16H24O
MW:232.361165046692
CID:2625154
PubChem ID:357428

4-Tert-butyl-1-phenylcyclohexanol Chemical and Physical Properties

Names and Identifiers

    • 4-tert-butyl-1-phenylcyclohexan-1-ol
    • TRANS-1-PHENYL-4-TERT-BUTYLCYCLOHEXANOL
    • 4-tert-butyl-1-phenylcyclohexanol
    • SCHEMBL1617745
    • 4-Tert-Butyl-1-phenyl-cyclohexanol
    • 4-(TERT-BUTYL)-1-PHENYLCYCLOHEXANOL
    • DTXSID30326785
    • CIS-4-TERT-BUTYL-1-PHENYLCYCLOHEXANOL
    • NSC-616258
    • DTXCID20277898
    • 4-t-butyl-1-phenylcyclohexanol
    • NSC616258
    • 17807-26-0
    • SCHEMBL14703989
    • NCI60_005040
    • TRANS-4-TERT-BUTYL-1-PHENYLCYCLOHEXANOL
    • Cyclohexanol, 4-(1,1-dimethylethyl)-1-phenyl-, trans-
    • 4-tert-Butyl-1-phenylcyclohexanol #
    • 19437-01-5
    • SCHEMBL1617743
    • CHEMBL3349178
    • SCHEMBL1237348
    • (1S,4s)-4-(tert-butyl)-1-phenylcyclohexanol
    • ZNRSAQUSEPSLQP-UHFFFAOYSA-N
    • 4-Tert-butyl-1-phenylcyclohexanol
    • Inchi: InChI=1S/C16H24O/c1-15(2,3)13-9-11-16(17,12-10-13)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3
    • InChI Key: ZNRSAQUSEPSLQP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 232.182715385Da
  • Monoisotopic Mass: 232.182715385Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 4.1

4-Tert-butyl-1-phenylcyclohexanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019125144-1g
4-(Tert-butyl)-1-phenylcyclohexanol
19437-01-5 95%
1g
$440.55 2023-09-02
Crysdot LLC
CD12100401-1g
4-(tert-Butyl)-1-phenylcyclohexanol
19437-01-5 95+%
1g
$419 2024-07-24
Chemenu
CM316207-1g
4-(tert-Butyl)-1-phenylcyclohexanol
19437-01-5 95%
1g
$396 2021-06-15
Alichem
A019125144-250mg
4-(Tert-butyl)-1-phenylcyclohexanol
19437-01-5 95%
250mg
$181.56 2023-09-02
Chemenu
CM316207-1g
4-(tert-Butyl)-1-phenylcyclohexanol
19437-01-5 95%
1g
$396 2023-02-02

Additional information on 4-Tert-butyl-1-phenylcyclohexanol

Introduction to 4-Tert-butyl-1-phenylcyclohexanol (CAS No. 19437-01-5)

4-Tert-butyl-1-phenylcyclohexanol, identified by the Chemical Abstracts Service Number (CAS No.) 19437-01-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexane backbone substituted with a phenyl group at the 1-position and a tert-butyl group at the 4-position, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry.

The structural configuration of 4-Tert-butyl-1-phenylcyclohexanol imparts distinct physicochemical properties that make it a valuable scaffold for drug discovery. The presence of the bulky tert-butyl group enhances steric hindrance, which can be strategically employed to modulate binding interactions with biological targets. Meanwhile, the phenyl ring introduces hydrophobicity and potential π-stacking interactions, further influencing the compound's behavior in biological systems.

In recent years, there has been growing interest in leveraging structural diversity to develop novel therapeutic agents. 4-Tert-butyl-1-phenylcyclohexanol exemplifies how subtle modifications in molecular architecture can yield compounds with tailored pharmacological profiles. Its cyclohexane ring provides a rigid framework, which can improve metabolic stability and reduce the likelihood of unwanted side reactions. This makes it an attractive candidate for further exploration in the development of small-molecule drugs.

One of the most compelling aspects of 4-Tert-butyl-1-phenylcyclohexanol is its potential as a precursor or intermediate in synthetic chemistry. The compound's dual functionality—hydroxyl and aromatic—allows for diverse chemical transformations, enabling chemists to modify its structure in numerous ways. This flexibility is particularly valuable in medicinal chemistry, where rapid access to structurally diverse analogues is often required for hit identification and optimization.

Recent advancements in computational chemistry have further enhanced the utility of 4-Tert-butyl-1-phenylcyclohexanol. High-throughput virtual screening (HTVS) and molecular docking studies have demonstrated that this compound exhibits promising interactions with various biological targets. For instance, preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. These findings underscore the importance of computational tools in accelerating the discovery process.

The synthesis of 4-Tert-butyl-1-phenylcyclohexanol can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the reaction of phenacyl bromide with tert-butanol in the presence of a base, followed by reduction to yield the desired alcohol. Alternatively, Grignard reactions or metal-catalyzed cross-coupling strategies can be employed to construct the cyclohexane ring with high precision.

The pharmacokinetic properties of 4-Tert-butyl-1-phenylcyclohexanol are also of considerable interest. Its moderate lipophilicity and good solubility profile suggest that it may exhibit favorable oral bioavailability. However, further studies are needed to fully characterize its metabolic stability and excretion pathways. These investigations are crucial for understanding how the compound behaves within living systems and for predicting its potential therapeutic efficacy.

In conclusion, 4-Tert-butyl-1-phenylcyclohexanol (CAS No. 19437-01-5) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with tailored pharmacological properties. As research continues to uncover new synthetic methodologies and computational tools, compounds like this are poised to play an increasingly important role in drug discovery and development.

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